

A Technical Guide to the Spectroscopic Characterization of 2-Ethynylloxane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-ethynylloxane

Cat. No.: B3021154

[Get Quote](#)

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound **2-ethynylloxane**. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the structural elucidation of this molecule through modern spectroscopic techniques. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting ^1H NMR, ^{13}C NMR, and mass spectra, ensuring a comprehensive understanding of the molecule's chemical fingerprint.

Introduction to 2-Ethynylloxane

2-Ethynylloxane, also known as 2-ethynyl-tetrahydropyran, is a heterocyclic compound featuring a saturated six-membered oxane (tetrahydropyran) ring substituted with an ethynyl group at the 2-position. This unique combination of a cyclic ether and a terminal alkyne makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activity. Accurate and unambiguous structural characterization is paramount for its application in research and development, and NMR and mass spectrometry are the cornerstone techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a complete picture of the molecular structure can be assembled.

¹H NMR Spectroscopy of 2-Ethynyloxane

The ¹H NMR spectrum of **2-ethynyloxane** is predicted to exhibit distinct signals corresponding to the protons of the oxane ring and the terminal alkyne. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), measured in parts per million (ppm).

Experimental Protocol: ¹H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **2-ethynyloxane** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
- **Instrument Setup:** Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
- **Data Acquisition:**
 - Set the number of scans to 16 or 32 to achieve an adequate signal-to-noise ratio.
 - The spectral width should be set to encompass the expected range of proton chemical shifts (typically 0-12 ppm).
 - A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis.
- **Data Processing:**
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
 - Integrate the signals to determine the relative number of protons corresponding to each peak.

Predicted ^1H NMR Spectral Data for **2-Ethynylloxane**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-2 (CH)	~4.2 - 4.5	Doublet of Doublets (dd)	1H
H-6 (OCH ₂)	~3.5 - 4.0 (axial & equatorial)	Multiplets (m)	2H
Alkyne-H	~2.4 - 2.6	Doublet (d)	1H
H-3, H-4, H-5 (CH ₂)	~1.5 - 2.0	Multiplets (m)	6H

- H-2: The proton at the 2-position is adjacent to the oxygen atom and the ethynyl group, leading to a downfield shift. Its multiplicity will be a doublet of doublets due to coupling with the two protons on C-3.
- H-6: The protons on the carbon adjacent to the oxygen (C-6) are also deshielded and will appear as complex multiplets due to geminal and vicinal coupling.
- Alkyne-H: The terminal acetylenic proton typically resonates in the 2-3 ppm region.[\[1\]](#) It will appear as a doublet due to coupling with the H-2 proton.
- H-3, H-4, H-5: The remaining methylene protons of the oxane ring will appear as a complex series of overlapping multiplets in the upfield region, typical for saturated aliphatic systems.[\[2\]](#)

^{13}C NMR Spectroscopy of 2-Ethynylloxane

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: The same sample prepared for ^1H NMR can be used.
- Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

- Data Acquisition:

- A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.
- A larger number of scans (e.g., 1024 or more) is generally required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- The spectral width should be set to cover the full range of carbon chemical shifts (typically 0-220 ppm).

- Data Processing:

- Process the data similarly to the ^1H NMR spectrum.
- Calibrate the chemical shift scale using the solvent peak (e.g., CDCl_3 at 77.16 ppm).

^{13}C NMR Spectral Data for **2-Ethylnyloxane**

The following table presents the reported ^{13}C NMR chemical shifts for **2-ethynylloxane**.^[3]

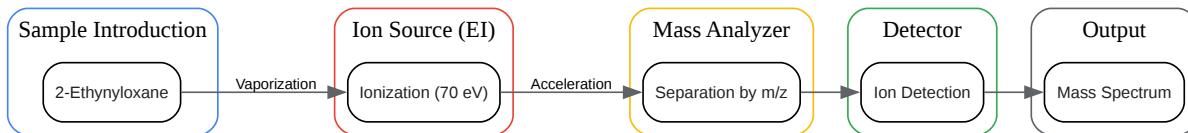
Carbon Assignment	Chemical Shift (δ , ppm)
C-2 (CH)	68.1
C-6 (OCH ₂)	67.8
C-3 (CH ₂)	31.8
C-5 (CH ₂)	25.5
C-4 (CH ₂)	22.9
C≡CH (alkyne)	83.7
C≡CH (alkyne)	73.6

- C-2 and C-6: The carbons directly attached to the oxygen atom are deshielded and appear at higher chemical shifts.

- Alkyne Carbons: The sp-hybridized carbons of the ethynyl group have characteristic chemical shifts in the 70-85 ppm range.[4]
- Ring Carbons (C-3, C-4, C-5): The remaining sp³-hybridized carbons of the oxane ring resonate at lower chemical shifts, consistent with aliphatic carbons.[5]

Mass Spectrometry (MS) of 2-Ethynylloxane

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For **2-ethynylloxane**, electron ionization (EI) is a common method that leads to characteristic fragmentation.


Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.
- Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a molecular ion ($M^{+\bullet}$).
- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of **2-ethynylloxane** ($C_7H_{10}O$) is 110.15 g/mol. The mass spectrum is expected to show a molecular ion peak at m/z 110. The fragmentation of cyclic ethers is often initiated by cleavage of the C-C bond alpha to the oxygen atom.

Diagram of a Typical Mass Spectrometry Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for obtaining an EI mass spectrum.

Major Predicted Fragment Ions:

m/z	Proposed Fragment Structure/Loss
110	$[M]^{+\bullet}$ (Molecular Ion)
81	$[M - \text{CHO}]^+$ (Loss of a formyl radical)
69	$[M - \text{C}_2\text{H}_5\text{O}]^{+\bullet}$ (Ring opening and fragmentation)
55	$[\text{C}_4\text{H}_7]^+$
43	$[\text{C}_3\text{H}_7]^+$ or $[\text{C}_2\text{H}_3\text{O}]^+$

The fragmentation of cyclic ethers can be complex, but key pathways often involve ring-opening followed by the loss of small, stable neutral molecules or radicals. The presence of the alkyne may also influence the fragmentation pathways.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of **2-ethynylloxane**. ^1H and ^{13}C NMR spectroscopy confirm the connectivity of the carbon-hydrogen framework, while mass spectrometry provides the molecular weight and characteristic fragmentation pattern. The data presented in this guide, based on a combination of experimental and predicted values, serves as a valuable reference for scientists working with this versatile synthetic building block. The detailed protocols and interpretations are intended to facilitate accurate and efficient characterization, ensuring the quality and reliability of research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectrabase.com [spectrabase.com]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 2-Ethylnyloxane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3021154#nmr-and-mass-spectrometry-data-for-2-ethynyloxane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com